Guggulsterone

Overview

Description

Scientific Research Applications

Chemistry: : Z-Guggulsterone is used in synthetic chemistry for the development of steroidal compounds with improved biological activities .

Biology: : In biological research, Z-Guggulsterone is studied for its effects on cellular pathways, including apoptosis and angiogenesis .

Medicine: : Z-Guggulsterone has shown potential in treating various medical conditions, such as cancer, hypercholesterolemia, and inflammatory diseases .

Industry: : In the pharmaceutical industry, Z-Guggulsterone is used as a lead compound for developing new drugs with anti-inflammatory and anti-cancer properties .

Safety and Hazards

Mechanism of Action

Z-Guggulsterone exerts its effects by modulating multiple molecular targets and pathways. It inhibits the activity of the farnesoid X receptor, leading to decreased cholesterol synthesis . Additionally, it downregulates anti-apoptotic gene products and activates caspases, resulting in apoptosis of cancer cells . Z-Guggulsterone also inhibits angiogenesis by suppressing the vascular endothelial growth factor receptor 2 (VEGF-R2) and the Akt signaling pathway .

Biochemical Analysis

Biochemical Properties

(Z)-Guggulsterone interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it has been found to interact with the Farnesoid X receptor (FXR), a key regulator of cholesterol and bile acid homeostasis . (Z)-Guggulsterone acts as an antagonist of FXR, inhibiting its activity and thereby influencing cholesterol metabolism .

Cellular Effects

(Z)-Guggulsterone has been shown to influence various types of cells and cellular processes. For example, it has been found to induce apoptosis in cancer cells, potentially through its effects on cell signaling pathways and gene expression . (Z)-Guggulsterone may also impact cellular metabolism, as suggested by its interactions with FXR and its role in cholesterol homeostasis .

Molecular Mechanism

The molecular mechanism of action of (Z)-Guggulsterone is complex and multifaceted. It is known to bind to FXR, acting as an antagonist and inhibiting the receptor’s activity . This can lead to changes in gene expression related to cholesterol metabolism. Additionally, (Z)-Guggulsterone may exert its effects at the molecular level through other binding interactions with biomolecules and potential enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of (Z)-Guggulsterone can change over time in laboratory settings. Studies have shown that it has a certain degree of stability, but can undergo degradation under certain conditions . Long-term effects on cellular function observed in in vitro or in vivo studies include changes in cell viability and apoptosis, particularly in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of (Z)-Guggulsterone can vary with different dosages. Some studies have reported threshold effects, where certain effects only become apparent above a certain dosage . High doses of (Z)-Guggulsterone may also have toxic or adverse effects .

Metabolic Pathways

(Z)-Guggulsterone is involved in several metabolic pathways, particularly those related to cholesterol and bile acid homeostasis due to its interaction with FXR . It may also interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of (Z)-Guggulsterone is not well-studied. Given its lipophilic nature, it is likely that it can diffuse across cell membranes and may be found in various subcellular compartments. Its activity or function may be influenced by its localization, as well as any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Z-Guggulsterone can be synthesized from 16,17-epoxy-pregnenolone via a two-step process involving hydrazine reduction and Oppenauer oxidation . Additionally, isomerization can be induced by heat, light, and acid catalysis to convert E-Guggulsterone into Z-Guggulsterone .

Industrial Production Methods: : The industrial production of Z-Guggulsterone involves the extraction of guggul resin, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) . This method ensures the isolation of Z-Guggulsterone in sufficient quantities for further applications.

Chemical Reactions Analysis

Types of Reactions: : Z-Guggulsterone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include hydrazine for reduction and oxidizing agents for Oppenauer oxidation . Isomerization can be achieved using heat, light, and acid catalysts .

Major Products: : The major products formed from these reactions include E-Guggulsterone and other steroidal derivatives .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include E-Guggulsterone, dehydrocostus lactone, and crocin .

Uniqueness: : Z-Guggulsterone is unique due to its specific isomeric form, which contributes to its distinct biological activities. Unlike E-Guggulsterone, Z-Guggulsterone has shown higher affinity for certain molecular targets, making it more effective in inhibiting cancer cell growth and angiogenesis .

properties

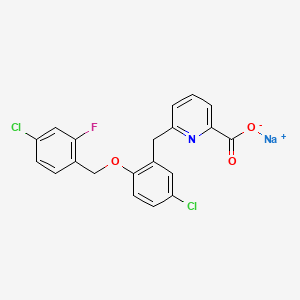

| { "Design of the Synthesis Pathway": "The synthesis pathway of Guggulsterone involves the conversion of Z and E guggulsterone into a common intermediate, followed by the conversion of the intermediate into Guggulsterone.", "Starting Materials": ["Z-Guggulsterone", "E-Guggulsterone", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium sulfate", "Diethyl ether", "Chloroform"], "Reaction": [ "1. Reduction of Z-Guggulsterone and E-Guggulsterone using sodium borohydride in methanol to form Z and E-11,12-dihydroxyguggulsterone.", "2. Oxidation of Z and E-11,12-dihydroxyguggulsterone using sodium hydroxide and acetic acid to form Z and E-11-keto-guggulsterone.", "3. Conversion of Z and E-11-keto-guggulsterone to the common intermediate Z and E-4,17(20)-dien-3-one using hydrochloric acid and sodium sulfate.", "4. Conversion of Z and E-4,17(20)-dien-3-one to Guggulsterone using diethyl ether and chloroform." ] } | |

CAS RN |

95975-55-6 |

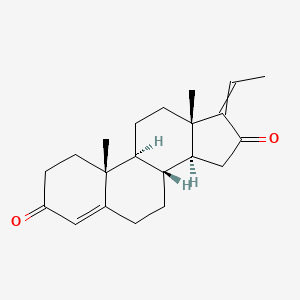

Molecular Formula |

C21H28O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione |

InChI |

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/t15-,17+,18+,20+,21-/m1/s1 |

InChI Key |

WDXRGPWQVHZTQJ-NRJJLHBYSA-N |

Isomeric SMILES |

CC=C1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

SMILES |

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Canonical SMILES |

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Appearance |

Solid powder |

Other CAS RN |

39025-23-5 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

(E)-guggulsterone (Z)-guggulsterone guggulsterone pregna-4,17-diene-3,16-dione pregna-4,17-diene-3,16-dione, (17E)-isomer pregna-4,17-diene-3,16-dione, (17Z)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)

![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)

![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)

![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)

![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)

![6-(4-{[3-(2,6-Dichlorophenyl)-5-(1-Methylethyl)isoxazol-4-Yl]methoxy}phenyl)quinoline-2-Carboxylic Acid](/img/structure/B1672370.png)

![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1672372.png)